4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under specific conditions to ensure high yields and purity of the final product. Industrial production methods may involve the use of acyclic reagents and optimized reaction conditions to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles that react with the active sites on the pyrazolo[1,5-a]pyrimidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as phosphodiesterase10A (PDE10A), by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or increased sedation .
Comparison with Similar Compounds
4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with comparable structural features.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazinyl and pyrrolidinyl groups, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C19H24N8 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H24N8/c1-15-14-18(24-7-2-3-8-24)23-19(21-15)26-12-10-25(11-13-26)16-5-9-27-17(22-16)4-6-20-27/h4-6,9,14H,2-3,7-8,10-13H2,1H3 |
InChI Key |
NFWMZCBGXKWEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=NN4C=C3)N5CCCC5 |
Origin of Product |
United States |
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